Cas no 2171675-72-0 (2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidooxy}acetic acid)

2-{2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidooxy}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropyl group, which enhances conformational rigidity, and an Fmoc-protected amine, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The compound's unique acetamidooxy linker facilitates selective modifications, making it valuable for introducing functional handles or stabilizing peptide backbones. Its high purity and stability under standard SPPS conditions enable efficient incorporation into complex peptide sequences. This derivative is particularly useful for researchers requiring precise control over peptide structure and properties, offering versatility in medicinal chemistry and bioconjugation applications.
2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidooxy}acetic acid structure
2171675-72-0 structure
Product Name:2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidooxy}acetic acid
CAS No:2171675-72-0
MF:C23H24N2O6
MW:424.446466445923
CID:6370675
PubChem ID:165801799
Update Time:2025-05-21

2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidooxy}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidooxy}acetic acid
    • 2171675-72-0
    • EN300-1474598
    • 2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]oxy}acetic acid
    • Inchi: 1S/C23H24N2O6/c1-25(31-13-20(26)27)22(28)21(14-10-11-14)24-23(29)30-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,21H,10-13H2,1H3,(H,24,29)(H,26,27)
    • InChI Key: PLPVFTCXXUNKMN-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C(N(C)OCC(=O)O)=O)C1CC1)=O

Computed Properties

  • Exact Mass: 424.16343649g/mol
  • Monoisotopic Mass: 424.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 659
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 105Ų

2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidooxy}acetic acid Pricemore >>

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Additional information on 2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidooxy}acetic acid

Introduction to 2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidooxy}acetic Acid (CAS No: 2171675-72-0)

The compound 2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidooxy}acetic acid, identified by the CAS number 2171675-72-0, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry. This compound is notable for its complex structure, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an N-methylacetamide moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the amine functionality during the synthesis process. This compound's structure also features an acetic acid moiety, which contributes to its bioavailability and solubility properties. Recent studies have highlighted its potential as a precursor in the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of advanced catalytic systems and green chemistry principles has significantly improved the efficiency and sustainability of its production. Researchers have also explored alternative synthetic pathways to enhance the scalability of this compound for large-scale manufacturing.

The application of this compound extends beyond pharmaceuticals; it has also been investigated for its potential in biotechnology and material science. For instance, its unique chemical properties make it a promising candidate for use in the development of advanced biomaterials and drug delivery systems. Recent advancements in nanotechnology have further expanded its utility, with studies focusing on its role in targeted drug delivery mechanisms.

From a pharmacological perspective, this compound exhibits remarkable bioactivity, particularly in modulating key cellular pathways involved in disease progression. Preclinical studies have demonstrated its ability to inhibit specific enzymes and receptors associated with chronic inflammatory diseases and neurodegenerative disorders. These findings underscore its potential as a lead compound for drug discovery programs.

In conclusion, 2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidooxy}acetic acid (CAS No: 2171675-72-0) is a versatile and innovative compound with wide-ranging applications in the fields of chemistry, pharmacology, and biotechnology. Its unique structure, combined with cutting-edge research advancements, positions it as a key player in the development of next-generation therapeutic agents and advanced materials.

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